molecular formula C14H8Br2N2 B13872947 6-Bromo-2-(4-bromophenyl)quinazoline

6-Bromo-2-(4-bromophenyl)quinazoline

Katalognummer: B13872947
Molekulargewicht: 364.03 g/mol
InChI-Schlüssel: JHKYMWBLCOMZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(4-bromophenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two bromine atoms, one on the quinazoline ring and the other on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(4-bromophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-Bromo-2-(4-bromophenyl)quinazoline can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(4-bromophenyl)quinazoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(4-bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the active site of EGFR, the compound prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-2-(4-bromophenyl)quinazoline include:

Each of these compounds has unique properties that make them suitable for different applications in medicinal chemistry and biological research.

Eigenschaften

Molekularformel

C14H8Br2N2

Molekulargewicht

364.03 g/mol

IUPAC-Name

6-bromo-2-(4-bromophenyl)quinazoline

InChI

InChI=1S/C14H8Br2N2/c15-11-3-1-9(2-4-11)14-17-8-10-7-12(16)5-6-13(10)18-14/h1-8H

InChI-Schlüssel

JHKYMWBLCOMZPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=C3C=C(C=CC3=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.